molecular formula C15H14ClNO3 B1204086 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid CAS No. 36164-39-3

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

Cat. No. B1204086
CAS RN: 36164-39-3
M. Wt: 291.73 g/mol
InChI Key: CRIDWQRCAMWXSF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C15H14ClNO3 . It has a molecular weight of 291.73 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is 1S/C15H14ClNO3/c1-8(18)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3,(H,19,20) .


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is a solid compound . The compound should be stored at room temperature .

Scientific Research Applications

Quinoline compounds are used in a variety of scientific fields, including chemistry, biology, medicine, pharmacology, and material science. They are often used as a central template for the synthesis of various drugs . Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .

In the field of medicine and pharmacology, compounds incorporating the quinoline ring system have exhibited various biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They have also been used as tyrokinase PDGF-RTK inhibitors, inositol 5′-phosphatase (SH 2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

In the field of chemistry, quinoline compounds are used in the synthesis of various drugs . They can participate in both electrophilic and nucleophilic substitution reactions .

In the field of material science, quinoline compounds could potentially be used in the development of new materials, although specific applications for “4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid” are not documented.

In the field of environmental science, quinoline compounds could potentially be studied for their environmental impact, although specific studies involving “4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid” are not documented.

However, quinoline compounds, which this compound is a part of, are used in a variety of scientific fields, including chemistry, biology, medicine, pharmacology, and material science. They are often used as a central template for the synthesis of various drugs . Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .

properties

IUPAC Name

4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-8(18)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIDWQRCAMWXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)C(=O)O)Cl)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355051
Record name 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid

CAS RN

36164-39-3
Record name 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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